molecular formula C9H12N2O B555240 Phenylalanine amide CAS No. 5241-58-7

Phenylalanine amide

Cat. No. B555240
CAS RN: 5241-58-7
M. Wt: 164.2 g/mol
InChI Key: OBSIQMZKFXFYLV-QMMMGPOBSA-N
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Description

Phenylalanine is an essential α-amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . This essential amino acid is classified as neutral, and nonpolar because of the inert and hydrophobic nature of the benzyl side chain . The L-isomer is used to biochemically form proteins coded for by DNA .


Synthesis Analysis

A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent . The isolated products were characterized through the IR, LC–MS, 1H, and 13C NMR spectral studies .


Molecular Structure Analysis

The molecular structure of phenylalanine can be analyzed using various theoretical and experimental techniques . The size and composition of the phenylalanine dimer assembly structure were characterized using these techniques .


Chemical Reactions Analysis

Phenylalanine is a precursor of Tyrosine, combined with which it leads to the formation of adrenaline . In turn, adrenaline is converted into a brain chemical utilized to produce noradrenaline responsible for promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .


Physical And Chemical Properties Analysis

Phenylalanine is a non-volatile crystalline solid, which melts or decomposes at fairly high temperatures . It possesses high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amides from Amino Acids : Phenylalanine is used in the synthesis of amides via simultaneous protection-activation strategies using silanes and boron trifluoride diethyl etherate. These methods can create cyclic intermediates and are applicable to various amino acids, including phenylalanine (Leeuwen et al., 2002) (Leeuwen et al., 2005).

  • Photophysics and Fluorescence Studies : Phenylalanine derivatives, including its amide forms, have been studied for their unique photophysical properties and quenching behavior. These characteristics are important for understanding molecular interactions and reactions (Mališ et al., 2014) (Wiczk et al., 2001).

Biological Applications

  • Metabolic Pathways in Plants : Phenylalanine plays a central role in the metabolism of conifers, acting as a precursor for various compounds crucial for plant growth and defense. Its metabolism is significant in the biosynthesis of phenylpropanoids, which are important for wood formation in trees (Pascual et al., 2016).

  • Amino Acid Amides in Catalysis : Amino acid amides, including phenylalanine amides, have been utilized as ligands in catalytic reactions like the asymmetric transfer hydrogenation of acetophenone, showing the influence of the amino acid and amide substituents on activity and selectivity (Pelagatti et al., 2005).

  • Biosensors and Electroanalysis : Phenylalanine, including its amide derivatives, has been used in the development of electrochemical sensors and biosensors. These are important for detecting phenylalanine concentrations in biological fluids, which is crucial in diagnosing conditions like phenylketonuria (Dinu & Apetrei, 2020).

Pharmaceutical and Biomedical Research

  • Drug Development and Molecular Design : Research on phenylalanine amide derivatives has implications in drug development. Studies on the shielding of amide bonds in macrocycles, inspired by natural products, indicate the role of phenylalanine in enhancing cell permeability, which is vital for drug design (Tyagi et al., 2018).

  • Biodegradable Polymers : Phenylalanine-based poly(ester amide)s have been synthesized for biomedical applications. These polymers, with pendant amine groups, show potential for use in drug delivery and tissue engineering (Deng et al., 2009).

  • Metabolic Engineering : Phenylalanine is essential in metabolic engineering, particularly in Escherichia coli, for increased synthesis of L-phenylalanine from glucose. This has significant implications for industrial production of this amino acid (Báez-Viveros et al., 2004).

Future Directions

The compounds involved in the hydroxycinnamic acid amide (HCAA) pathway are an important class of metabolites in plants . Extensive studies have reported that a variety of plant hydroxycinnamamides exhibit pivotal roles in plant–pathogen interactions . This suggests potential future directions in the study of phenylalanine amide and its derivatives.

properties

IUPAC Name

(2S)-2-amino-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSIQMZKFXFYLV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316232
Record name Phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylalanine amide

CAS RN

5241-58-7
Record name Phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5241-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04029
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-phenylpropanamide
Source European Chemicals Agency (ECHA)
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Record name PHENYLALANYLAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,180
Citations
SY Kwak, JM Noh, SH Park, JW Byun, HR Choi… - Bioorganic & medicinal …, 2010 - Elsevier
Kojic acid–phenylalanine amide (KA–F–NH 2 ), which showed an excellent tyrosinase inhibitory activity, did not inhibit melanogenesis in melanocyte due to its low cell permeability. To …
Number of citations: 29 www.sciencedirect.com
TW Sherwood, CC Askwith - Journal of Biological Chemistry, 2008 - ASBMB
… In this study, we found exogenous and endogenous arginine-phenylalanine-amide (RF-amide)-related peptides decreased the pH sensitivity of ASIC1a steady-state desensitization. …
Number of citations: 86 www.jbc.org
M Bhat, SL Belagali, P Rajesh Shastry… - Monatshefte für Chemie …, 2016 - Springer
… A series of phenylalanine amide derivatives were synthesized with very good yield and … From the activity studies we can conclude that phenylalanine amide derivatives having methyl, …
Number of citations: 7 link.springer.com
MS Salehi, A Tamadon, MRJ Shirazi… - … journal of fertility & …, 2015 - ncbi.nlm.nih.gov
… Identification of GnIH homologues in mammals, the arginine-phenylalanine-amide (RFamide)-related peptides (RFRPs), indicated a similar function. Subsequently, further works …
Number of citations: 14 www.ncbi.nlm.nih.gov
MV Rekharsky, FP Schwarz, YB Tewari… - The Journal of …, 1994 - ACS Publications
Equilibrium constants and standard molar enthalpies of reaction have been determined by titration calorimetry for the reactions of 1-propanol, 2-propanol, 1-butanol,(7?)-(+)-2-butanol,(S…
Number of citations: 111 pubs.acs.org
S Okazaki, A Suzuki, T Mizushima… - … Section D: Biological …, 2008 - scripts.iucr.org
… -phenylalanine and with L-phenylalanine amide were determined at 2.3 and 2.2 Å resolution, respectively. Comparison of the L-phenylalanine amide complex with the D-phenylalanine …
Number of citations: 11 scripts.iucr.org
L Maletínská, A Špolcová, J Maixnerová, M Blechová… - Peptides, 2011 - Elsevier
Prolactin-releasing peptide (PrRP)-induced secretion of prolactin is not currently considered a primary function of PrRP, but the development of late-onset obesity in both PrRP and …
Number of citations: 22 www.sciencedirect.com
VI Smirnov, VG Badelin - Thermochimica acta, 2013 - Elsevier
… quantitative assessment of the energy contributions, caused by polarity, polarizability, basicity and acidity of cosolvent in the coefficients of pairwise interactions L-phenylalanine–amide …
Number of citations: 23 www.sciencedirect.com
A Perczel, Ö Farkas, IG Csizmadia… - Canadian journal of …, 1997 - cdnsciencepub.com
Phenylalanine is the simplest among the four natural amino acid residues that have aromatic side chains. The ab initio conformational analysis performed at the RHF/3-21G level on a …
Number of citations: 53 cdnsciencepub.com
Z Shaaban, MRJ Shirazi… - … journal of fertility & …, 2018 - ncbi.nlm.nih.gov
… Furthermore, it is possible that change in GnRH release inhibitors, such as arginine-phenylalanine-amide (RFamide)-related peptide- 3 (RFRP3), may control the hormonal irregularities …
Number of citations: 21 www.ncbi.nlm.nih.gov

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